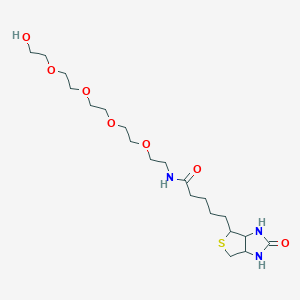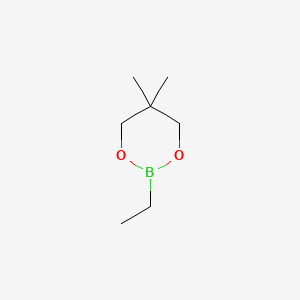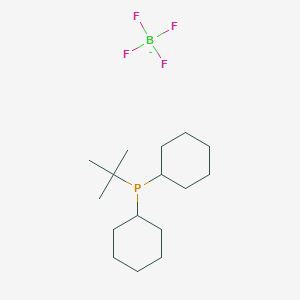
Biotin-PEG5-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG5-OH, also known as biotinylated polyethylene glycol with five ethylene glycol units and a terminal hydroxyl group, is a versatile compound widely used in biochemical and medical research. This compound combines the properties of biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with polyethylene glycol (PEG), which enhances solubility and biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG5-OH typically involves the conjugation of biotin with a PEG chain. The process begins with the activation of biotin, often using N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG chain that has a terminal amine group, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to preserve the integrity of the biotin and PEG components.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated synthesizers and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent product quality, which is crucial for its applications in research and medical fields.
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG5-OH can undergo various chemical reactions, including:
Substitution Reactions: The hydroxyl group at the terminal end of the PEG chain can participate in substitution reactions, forming esters or ethers.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which is a key feature for its use in biochemical assays.
Common Reagents and Conditions:
Substitution Reactions: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Esters and Ethers: Formed from substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation.
Alkanes: Produced from reduction reactions.
Aplicaciones Científicas De Investigación
Biotin-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and in surface modification of nanoparticles.
Biology: Facilitates the immobilization of biomolecules on surfaces for biosensor development and bioassays.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic kits and purification systems due to its strong binding affinity to avidin and streptavidin.
Mecanismo De Acción
The primary mechanism by which Biotin-PEG5-OH exerts its effects is through the biotin moiety’s strong binding affinity to avidin and streptavidin. This interaction is highly specific and robust, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and reduces the immunogenicity of the biotinylated molecules, making them more suitable for in vivo applications.
Comparación Con Compuestos Similares
Biotin-PEG2-OH: Shorter PEG chain, less hydrophilic.
Biotin-PEG10-OH: Longer PEG chain, more hydrophilic.
Biotin-PEG-NHS: Contains an NHS ester for direct conjugation to amines.
Uniqueness of Biotin-PEG5-OH: this compound strikes a balance between hydrophilicity and molecular size, making it versatile for various applications. Its moderate PEG chain length provides sufficient solubility and flexibility without significantly increasing the molecular weight, which is advantageous for both in vitro and in vivo studies.
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFSCYFMGWFCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)


